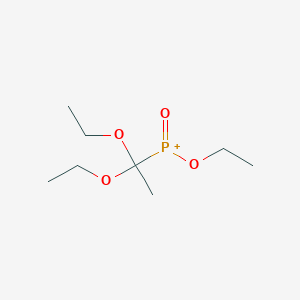
6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is a synthetic organic compound belonging to the quinolone class of antibiotics. It is characterized by its quinoline core structure, which is substituted with chlorine atoms at the 6 and 7 positions, a cyclopropyl group at the 1 position, and a carboxylic acid group at the 3 position. This compound is known for its antibacterial properties and is used as an intermediate in the synthesis of various pharmaceutical agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID typically involves the following steps:
Starting Material: The synthesis begins with ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: The starting material undergoes cyclization to form the quinoline core.
Substitution: The cyclopropyl group is introduced at the 1 position through a substitution reaction.
Oxidation: The resulting intermediate is oxidized to introduce the 4-oxo group.
Carboxylation: Finally, the carboxylic acid group is introduced at the 3 position.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Multiple purification steps, including crystallization and chromatography, to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion of the dihydroquinoline to the corresponding quinoline.
Reduction: Reduction of the 4-oxo group to form the corresponding alcohol.
Substitution: Halogen substitution reactions at the 6 and 7 positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents such as chlorine or bromine for substitution reactions.
Major Products
The major products formed from these reactions include:
Quinoline Derivatives: Resulting from oxidation reactions.
Alcohol Derivatives: Resulting from reduction reactions.
Halogenated Compounds: Resulting from substitution reactions.
科学研究应用
6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
作用机制
The mechanism of action of 6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.
相似化合物的比较
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of ciprofloxacin hydrochloride.
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylic acid: Used as an intermediate in the synthesis of other quinolone antibiotics.
Uniqueness
6,7-DICHLORO-1-CYCLOPROPYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct antibacterial properties. The presence of chlorine atoms at the 6 and 7 positions enhances its activity against a broad spectrum of bacterial strains, making it a valuable compound in the development of new antibiotics.
属性
分子式 |
C13H9Cl2NO3 |
|---|---|
分子量 |
298.12 g/mol |
IUPAC 名称 |
6,7-dichloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H9Cl2NO3/c14-9-3-7-11(4-10(9)15)16(6-1-2-6)5-8(12(7)17)13(18)19/h3-6H,1-2H2,(H,18,19) |
InChI 键 |
SWLHSVRCVQLMBJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-ethyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8624627.png)




![(R)-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol](/img/structure/B8624659.png)



